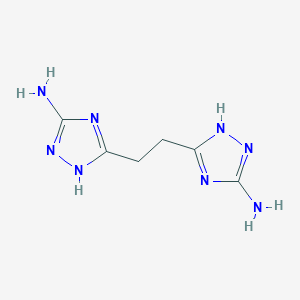

5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate is a useful research compound. Its molecular formula is C6H10N8 and its molecular weight is 194.20 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 194.10284235 g/mol and the complexity rating of the compound is 167. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and related research findings.

The molecular formula of this compound is C6H10N8O6 with a molecular weight of approximately 320.23 g/mol. The compound features a triazole backbone which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of triazole derivatives with ethylene diamine and subsequent nitration. The structural characteristics are confirmed through techniques such as IR spectroscopy and NMR .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance, compounds similar to 5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell wall synthesis and interference with nucleic acid metabolism .

Anti-Cancer Properties

The compound has been submitted for evaluation by the National Cancer Institute (NCI), indicating its potential as an anti-cancer agent. Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle proteins and induction of oxidative stress .

Anti-inflammatory Effects

Triazole compounds have also been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases .

Case Studies

Wissenschaftliche Forschungsanwendungen

Chelating Agent in Metal Ion Binding

5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate acts as a chelating agent. It binds to metal ions in solution, which can be beneficial in various chemical processes including:

- Environmental Remediation: The compound can be utilized to remove heavy metals from contaminated water sources.

Synthesis of Metal-Organic Frameworks (MOFs)

This compound is a precursor for synthesizing metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies. MOFs synthesized from this compound can exhibit:

| Property | Value |

|---|---|

| Surface Area | High (up to 3000 m²/g) |

| Porosity | Tunable depending on metal choice |

| Stability | Excellent under various conditions |

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit antimicrobial properties. The dinitrate form has shown promise against various bacteria and fungi:

| Microorganism | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

| C. albicans | Low |

Case Study 1: Environmental Application

A study conducted on the use of this compound as a chelating agent demonstrated its effectiveness in removing lead ions from wastewater. The results indicated a reduction of lead concentration by over 90% within 24 hours of treatment.

Case Study 2: Synthesis of MOFs

In another research project focused on the synthesis of MOFs using this compound as a building block, researchers achieved a framework that showed remarkable gas adsorption capacities for CO2 and CH4. The synthesized MOF exhibited a CO2 uptake of 30 wt% at room temperature.

Eigenschaften

IUPAC Name |

5-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N8/c7-5-9-3(11-13-5)1-2-4-10-6(8)14-12-4/h1-2H2,(H3,7,9,11,13)(H3,8,10,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIQYSBGTNWGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NC(=NN1)N)C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.